4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that incorporates both a pyridine ring and an oxadiazole ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The oxadiazole moiety is known for its diverse pharmacological properties, including antibacterial and antifungal activities, making it a valuable scaffold in drug discovery.
The compound can be classified under heterocyclic compounds, specifically as a substituted pyridine derivative. The presence of the oxadiazole ring enhances its chemical reactivity and biological activity. It is often synthesized in laboratory settings for research purposes, particularly in the fields of medicinal chemistry and materials science.
The synthesis of 4-chloro-2-(1,3,4-oxadiazol-2-yl)pyridine typically involves the cyclization of hydrazides with carboxylic acid derivatives. One common method includes the reaction of pyridine-2-carboxylic acid hydrazide with phosphorus oxychloride as a dehydrating agent to form the oxadiazole ring. This method is advantageous due to its efficiency and relatively straightforward procedure.
The molecular structure of 4-chloro-2-(1,3,4-oxadiazol-2-yl)pyridine consists of a pyridine ring substituted at the 2-position with a 1,3,4-oxadiazole group. The chlorine atom at the 4-position of the pyridine ring plays a crucial role in determining the compound's reactivity and biological properties.
4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly influences the yield and purity of the products formed from these reactions. For instance, oxidation may lead to further functionalization of the oxadiazole or pyridine rings.
The mechanism by which 4-chloro-2-(1,3,4-oxadiazol-2-yl)pyridine exhibits biological activity is primarily attributed to its ability to interact with specific biological targets within cells. This interaction may involve:
Research indicates that derivatives containing oxadiazole rings often exhibit significant antibacterial and antifungal activities due to their ability to interfere with microbial growth mechanisms.
4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine has several applications in scientific research:
The molecular architecture of 4-chloro-2-(1,3,4-oxadiazol-2-yl)pyridine (C₇H₄ClN₃O, MW 181.58 g/mol) exemplifies a rational fusion of two privileged heterocyclic scaffolds in medicinal chemistry: the pyridine ring and the 1,3,4-oxadiazole system [1] [6]. This hybrid structure features a carbon-carbon bond directly linking the 2-position of the pyridine ring to the 5-position of the 1,3,4-oxadiazole, creating a planar, conjugated system with distinctive electronic properties. The pyridine moiety contributes π-deficient character and hydrogen bond-accepting capability through its ring nitrogen (pKa ~5.2), while the 1,3,4-oxadiazole provides a metabolically stable, hydrogen bond-accepting bioisostere for ester and amide functionalities [5] [9]. This dual-heterocyclic system demonstrates significant thermal stability attributed to the resonance energy of the oxadiazole ring (~167.4 kJ/mol) [8].
Table 1: Key Physicochemical Properties of 4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₇H₄ClN₃O | PubChem CID 39870945 [6] |
Molecular Weight | 181.58 g/mol | PubChem CID 39870945 [6] |
Hydrogen Bond Acceptors | 4 | PubChem Computational Data [3] |
Hydrogen Bond Donors | 0 | PubChem Computational Data [3] |
Topological Polar Surface Area | 52.7 Ų | PubChem Computational Data [3] |
logP (Octanol-Water) | 1.8 (estimated) | PubChem Computational Data [3] |
This strategic hybridization creates a versatile pharmacophore platform capable of interacting with diverse biological targets. The electron-deficient nature of both rings facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while the oxadiazole's nitrogen atoms and pyridine's nitrogen serve as hydrogen bond acceptors. The chlorine atom at the 4-position of pyridine provides a synthetic handle for further derivatization through nucleophilic aromatic substitution, enabling structure-activity relationship (SAR) exploration [2] [6]. The molecule's planarity and moderate lipophilicity (predicted logP ~1.8) contribute to favorable membrane permeability, making it suitable for targeting intracellular enzymes like kinases [5] [8].
The chlorine atom at the 4-position of the pyridine ring serves multiple critical functions in the bioisosteric optimization of this hybrid scaffold. Chlorine, with its moderate electronegativity (Pauling scale: 3.16) and substantial steric bulk (van der Waals radius: 1.75 Å), profoundly influences both the electronic properties and three-dimensional orientation of the molecule [7] [8]. Electronically, the chlorine atom inductively withdraws electron density from the pyridine ring, further enhancing the electron-deficient character of the system. This electron-withdrawing effect significantly lowers the energy of the π* orbitals, strengthening π-π stacking interactions with tyrosine and tryptophan residues in ATP-binding pockets of kinases [2]. The chlorine substituent also increases the susceptibility of the adjacent C-4 carbon to nucleophilic aromatic substitution, providing a strategic synthetic vector for generating derivatives without modifying the core heterocyclic system [6].
Chlorine serves as a superior bioisostere for methyl groups in specific contexts due to comparable steric demands (methyl van der Waals radius: 2.0 Å) while offering distinct electronic advantages. Unlike methyl groups, chlorine does not introduce metabolically vulnerable C-H bonds, potentially enhancing metabolic stability [8]. The chlorine atom also participates in halogen bonding interactions—a directional noncovalent interaction where chlorine acts as an electrophile (σ-hole) with carbonyl oxygen atoms or other electron donors in biological targets. These interactions, with typical strengths of 3–5 kJ/mol, contribute significantly to binding affinity and selectivity [7] [9]. In specific hybrid molecules incorporating this scaffold, the chlorine substituent has been shown to optimize lipophilicity, maintaining calculated logP values in the optimal range (1.5–2.5) for cell membrane penetration while minimizing excessive hydrophobicity that could promote promiscuous binding [2] [5].
The 4-chloro-2-(1,3,4-oxadiazol-2-yl)pyridine scaffold serves as a versatile molecular platform for constructing multitarget ligands through rational hybridization strategies. Its synthetic accessibility and dual functionality (chlorine for nucleophilic substitution and oxadiazole for further derivatization) enable efficient conjugation with complementary pharmacophores [2] [5]. One particularly successful approach involves tethering this heterocyclic core to chalcone moieties through flexible sulfur-containing linkers, creating hybrid molecules designed to simultaneously inhibit multiple oncogenic signaling pathways. These hybrids leverage the oxadiazole's documented inhibition of Src kinase (IC₅₀ = 1.9 μM for specific derivatives) and STAT3 pathways, the pyridine-chlorine motif's contribution to kinase binding, and chalcone's established suppression of EGFR, IL-6, and STAT3 activation [2] [9].
Table 2: Biological Activity Profile of Hybrid Compound 8v Containing 4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine
Biological Activity | Value | Cell Line/Enzyme |
---|---|---|
Cytotoxic Activity (IC₅₀) | 1.95 µM | K-562 leukemia cells [2] |
2.36 µM | Jurkat leukemia cells [2] | |
3.45 µM | KG-1a leukemia cells [2] | |
EGFR Inhibition (IC₅₀) | 0.24 µM | Recombinant EGFR [2] |
Src Inhibition (IC₅₀) | 0.96 µM | Recombinant Src [2] |
IL-6 Inhibition (% Control) | 20% | IL-6 production assay [2] |
The hybrid design strategy follows a pharmacophore-linking approach where the 4-chloro-2-(1,3,4-oxadiazol-2-yl)pyridine moiety is connected via a methylthioacetamide linker (-SCH₂C(O)NH-) to varied chalcone structures. Molecular modeling studies indicate that these hybrids adopt extended conformations where the chloro-oxadiazolylpyridine occupies the ATP-binding pocket of kinases like EGFR and Src, while the chalcone component extends toward allosteric sites or interacts with cytokine signaling components [2]. Compound 8v, a representative optimized hybrid, demonstrated potent multitarget inhibition: EGFR (IC₅₀ = 0.24 µM), Src (IC₅₀ = 0.96 µM), and IL-6 production (20% of control) [2]. This concurrent inhibition disrupts the cross-talk between tyrosine kinase and cytokine signaling pathways that commonly underlies resistance mechanisms in leukemia cells. The hybrid showed remarkable cytotoxicity against leukemia cell lines (K-562 IC₅₀ = 1.95 µM; Jurkat IC₅₀ = 2.36 µM; KG-1a IC₅₀ = 3.45 µM), significantly surpassing many single-target agents [2].
The effectiveness of this scaffold hybridization is attributed to synergistic pharmacodynamic effects rather than simple additive actions. By simultaneously inhibiting EGFR, Src, and IL-6—three major activators of the oncogenic transcription factor STAT3—these hybrids achieve more profound and sustained suppression of STAT3 phosphorylation, nuclear translocation, and DNA-binding activity than agents targeting individual pathways [2] [8]. This approach effectively counteracts the pathway redundancy that often leads to treatment resistance in hematological malignancies. Beyond chalcone hybrids, the scaffold has been incorporated into benzimidazole-oxadiazole conjugates targeting GSK-3β, demonstrating the versatility of 4-chloro-2-(1,3,4-oxadiazol-2-yl)pyridine as a component in multitarget drug design [9].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8